N-(2,5-dimethoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O3/c1-26-17-7-8-19(27-2)18(13-17)22-20(25)14-23-9-11-24(12-10-23)16-5-3-15(21)4-6-16/h3-8,13H,9-12,14H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJOTKJDYLZBNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide typically involves multiple steps:
Formation of the Intermediate: The process often begins with the preparation of an intermediate compound, such as 2,5-dimethoxybenzaldehyde, which is then converted into 2,5-dimethoxyphenylacetic acid through a series of reactions including oxidation and esterification.
Amide Formation: The key step involves the formation of the amide bond. This can be achieved by reacting 2,5-dimethoxyphenylacetic acid with 4-(4-fluorophenyl)piperazine in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for cost, efficiency, and safety. This includes using large-scale reactors, automated purification systems, and stringent quality control measures to maintain consistency in the product.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce halogens or other functional groups onto the aromatic rings.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide, also known as N-(2,5-dimethoxyphenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)acetamide, is a chemical compound with the molecular formula . It is a specialty material supplied by various chemical vendors .
Note : There is a very similar compound named "N-(2,4-dimethoxyphenyl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide" which has potential applications in various fields and has been investigated in several studies.
Potential Research Applications
While specific, detailed case studies and comprehensive data tables for this compound are not available in the search results, research indicates potential applications based on its structural features:
- As a Chemical Intermediate: It can be used as a building block in the synthesis of more complex molecules for drug discovery or materials science.
- Pharmacological Studies: The presence of dimethoxyphenyl and fluorinated piperazine moieties suggests potential biological activity, making it a candidate for pharmacological studies.
- Binding Affinity Studies: Interaction studies could explore its binding affinity with various biological targets to understand its mechanism of action and identify potential therapeutic targets.
Related Compounds and Their Applications
To provide a broader context, the search results mention related compounds with similar structural features and their applications:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(5-benzothiazol-2-yl)-2-acetamide | Benzothiazole instead of thiadiazole | Anticancer |
| N-(4-methylphenyl)-2-thioacetamide | Methyl substitution on phenyl | Antimicrobial |
| 5-(4-pyridyl)-1,3,4-thiadiazole | Pyridine instead of piperazine | Antiviral |
| 1-(2,5-Dimethoxyphenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione | Similar structural components | Unknown |
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide involves its interaction with molecular targets such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity, while the dimethoxyphenyl group may influence its pharmacokinetic properties.
Comparison with Similar Compounds
2,5-Dimethoxyphenyl vs. Other Aryl Groups
Thiazole-Based Acetamides
Compounds such as 2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (Compound 15, ) feature a thiazole ring instead of a dimethoxyphenyl group. The thiazole moiety enhances π-stacking interactions and may improve binding to enzymes like matrix metalloproteinases (MMPs) or microbial targets .
Piperazine Ring Modifications
4-Fluorophenyl vs. Nitrophenyl or Tolyl Substitutions
- 2-[4-(4-Nitrophenyl)Piperazin-1-yl]-N-(5-Fluoro-2-Methylphenyl)Acetamide : The nitro group is a strong electron-withdrawing substituent, increasing the piperazine ring’s electrophilicity. This contrasts with the electron-deficient but less polar 4-fluorophenyl group in the target compound, which may favor interactions with serotonin or dopamine receptors .
- 2-(4-(4-Methoxyphenyl)Piperazin-1-yl)-N-(4-(p-Tolyl)Thiazol-2-yl)Acetamide (Compound 13, ): The 4-methoxyphenyl group on piperazine enhances solubility via methoxy’s hydrophilic character, whereas the 4-fluorophenyl group in the target compound prioritizes lipophilicity and halogen bonding .
Antimicrobial and Antifungal Activity
- Compounds 47–50 (): These analogs with benzo[d]thiazole-5-sulfonyl-piperazine scaffolds exhibit potent activity against gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). The target compound’s dimethoxyphenyl group may reduce antimicrobial efficacy compared to these sulfonyl-containing derivatives but could improve CNS-targeted activity due to increased lipophilicity .
Enzyme Inhibition
- JNK Inhibitor VIII (): This compound (N-(4-amino-5-cyano-6-ethoxypyridin-2-yl)-2-(2,5-dimethoxyphenyl)acetamide) shares the 2,5-dimethoxyphenyl group with the target compound but replaces the piperazine ring with a pyridin-2-yl group. Such structural differences highlight the piperazine moiety’s role in modulating kinase selectivity .
Physicochemical Properties
Biological Activity
N-(2,5-dimethoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide (commonly referred to as compound 1) is a synthetic organic compound with a complex structure that has garnered attention in pharmacological research. This compound is characterized by the presence of a dimethoxy-substituted phenyl group and a piperazine moiety, which contribute to its potential biological activities.
Chemical Structure and Properties
The molecular formula for compound 1 is , and it features several notable structural elements:
- Dimethoxyphenyl group : This moiety is thought to enhance lipophilicity and may influence the compound's interaction with biological targets.
- Piperazine ring : Known for its role in various pharmacological agents, the piperazine structure may facilitate binding to neurotransmitter receptors.
Biological Activity Overview
Compound 1 has been investigated for its potential pharmacological effects, particularly in the realms of neuropharmacology and oncology. The following sections summarize key findings related to its biological activity.
Antidepressant and Anxiolytic Effects
Research indicates that compounds with similar structures to compound 1 exhibit significant antidepressant and anxiolytic properties. The presence of the fluorinated piperazine moiety may enhance these effects by modulating serotonin and dopamine receptor activity. In animal models, compounds with similar configurations have shown promise in reducing anxiety-like behaviors and improving mood-related symptoms .
Anticancer Activity
Compounds structurally related to compound 1 have demonstrated anticancer properties. For instance, derivatives containing thiadiazole rings have been shown to possess cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound 1 | Dimethoxyphenyl, Fluorinated piperazine | Potential antidepressant, anticancer |
| Thiadiazole derivative | Thiadiazole ring | Cytotoxicity against cancer cells |
| Piperazine analogs | Various substitutions on piperazine | Antidepressant effects |
The biological activity of compound 1 can be attributed to its interaction with specific receptors in the central nervous system (CNS). Studies suggest that it may act as a partial agonist at serotonin receptors, particularly the 5-HT_2A receptor, which is implicated in mood regulation. Additionally, the fluorine atom in the piperazine ring may enhance metabolic stability and receptor binding affinity .
Case Studies and Research Findings
Several studies have explored the pharmacological profile of compound 1 and its analogs:
- Anticonvulsant Activity : A study demonstrated that derivatives similar to compound 1 exhibited anticonvulsant properties in animal models. These compounds were evaluated using maximal electroshock (MES) tests, showing varying degrees of efficacy compared to established anticonvulsants like phenytoin .
- In vitro Studies : In vitro assays revealed that compound 1 could inhibit certain cancer cell lines effectively, suggesting a potential role in cancer therapy. The IC50 values obtained from these studies indicate moderate potency compared to standard chemotherapeutic agents .
- Neuropharmacological Screening : Behavioral assays in rodents indicated that compounds similar to compound 1 could significantly reduce anxiety-like behaviors, supporting its potential application as an anxiolytic agent .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for N-(2,5-dimethoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide?
The synthesis typically involves multi-step reactions, starting with the formation of the piperazine-acetamide backbone. Key steps include:
- Amide bond formation : Reacting 4-(4-fluorophenyl)piperazine with chloroacetyl chloride under basic conditions (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C to prevent side reactions .
- Coupling with the aromatic moiety : Introducing the 2,5-dimethoxyphenyl group via nucleophilic substitution or Buchwald-Hartwig amination, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in refluxing toluene .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. How can the structural integrity of this compound be validated post-synthesis?
Use a combination of spectroscopic and analytical methods:
- NMR : Confirm proton environments (e.g., methoxy groups at δ 3.7–3.9 ppm, piperazine protons at δ 2.5–3.5 ppm) and absence of unreacted intermediates .
- High-resolution mass spectrometry (HRMS) : Verify molecular ion peak (C₂₀H₂₄FN₃O₃⁺, expected m/z 398.1872) .
- Differential scanning calorimetry (DSC) : Determine melting point consistency (e.g., ~180–185°C) to assess crystallinity and purity .
Q. What solvent systems are suitable for studying its physicochemical properties?
- Polar aprotic solvents : DMSO or DMF for solubility in biological assays .
- Hydrophobic interactions : Use ethanol or methanol for logP determination via shake-flask method .
- Buffer compatibility : Phosphate-buffered saline (pH 7.4) for stability studies under physiological conditions .
Advanced Research Questions
Q. How does the compound interact with dopamine receptors, and what experimental designs can elucidate its selectivity?
The fluorophenyl-piperazine moiety suggests potential dopamine D₂/D₃ receptor affinity. Methodological approaches include:
- Radioligand binding assays : Compete with [³H]spiperone in transfected HEK293 cells expressing human D₂/D₃ receptors. Calculate IC₅₀ values and compare to reference antagonists (e.g., haloperidol) .
- Functional assays : Measure cAMP inhibition via BRET-based biosensors to assess Gi/o protein coupling .
- Structural modeling : Dock the compound into D₃ receptor crystal structures (PDB: 3PBL) using AutoDock Vina to predict binding poses and residue interactions .
Q. How can contradictory data on its antimicrobial activity be resolved?
Discrepancies in MIC values may arise from strain-specific resistance or assay conditions. Mitigation strategies:
- Standardized protocols : Use CLSI guidelines for broth microdilution assays with consistent inoculum sizes (~5 × 10⁵ CFU/mL) .
- Synergy studies : Test combinations with β-lactam antibiotics against gram-positive bacteria (e.g., S. aureus ATCC 29213) to identify potentiation effects .
- Resazurin-based viability assays : Quantify metabolic activity post-treatment to distinguish bacteriostatic vs. bactericidal effects .
Q. What computational strategies predict its metabolic stability and potential toxicity?
- In silico metabolism : Use GLORY or MetaSite to identify likely cytochrome P450 oxidation sites (e.g., piperazine N-dealkylation) .
- Toxicity profiling : Employ ProTox-II to predict hepatotoxicity (e.g., CYP3A4 inhibition) and Ames test mutagenicity .
- ADME modeling : SwissADME to estimate bioavailability (%F >50% if logP <3, TPSA <140 Ų) .
Q. How can crystallographic data resolve ambiguities in its 3D conformation?
- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., chloroform/methanol) and solve structures at 100 K. Analyze piperazine ring puckering (e.g., chair vs. boat) and hydrogen-bonding networks .
- DFT optimization : Compare experimental bond lengths/angles with B3LYP/6-31G* calculations to validate electronic effects .
Q. What strategies optimize its blood-brain barrier (BBB) penetration for neuropharmacology studies?
- PAMPA-BBB assay : Measure permeability (Pe >4.0 × 10⁻⁶ cm/s indicates high BBB penetration) .
- Structural modifications : Introduce halogen substituents (e.g., Cl at the phenyl ring) to enhance lipophilicity without exceeding logP thresholds .
- In vivo imaging : Use PET tracers (e.g., [¹⁸F]-labeled analog) to quantify brain uptake in rodent models .
Methodological Notes
- Contradiction analysis : Cross-validate biological activity using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .
- Data reproducibility : Pre-register synthesis protocols on platforms like ChemRxiv to standardize reporting .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
